SC66 is a cell-permeable, dual-action allosteric Akt inhibitor (CAS 871361-88-5) formulated as a pale yellow solid with ≥98% HPLC purity . Unlike standard ATP-competitive kinase inhibitors, SC66 functions via a unique dual mechanism: it directly interferes with the pleckstrin homology (PH) domain's binding to PIP3 and simultaneously induces a conformational change that facilitates Akt ubiquitination and subsequent proteasomal degradation . With established solubility in DMSO (up to 25 mg/mL) and validated in vivo formulation protocols utilizing PEG300 and Tween 80 , SC66 provides a highly processable, degradation-inducing alternative to traditional reversible Akt inhibitors for advanced oncology and signaling cascade research.
Substituting SC66 with conventional PH-domain inhibitors (such as Akti-1/2) or upstream PI3K inhibitors fundamentally alters experimental outcomes . While Akti-1/2 competes for PH domain binding, it actually blocks the ubiquitination and proteasomal degradation of Akt. In contrast, SC66 actively drives Akt ubiquitination, resulting in the physical depletion of total Akt protein levels rather than mere transient kinase suppression . Furthermore, SC66 triggers parallel cytotoxic mechanisms, including reactive oxygen species (ROS) generation and anoikis induction, which are not replicated by standard reversible inhibitors[1]. Consequently, utilizing generic Akt inhibitors in place of SC66 will fail to replicate its unique degradation-driven apoptotic profile and synergistic potential in chemoresistant models.
SC66 fundamentally differs from standard PH-domain inhibitors by actively inducing protein degradation. In comparative assays, while Akti-1/2 blocks ubiquitination, SC66 drives Akt ubiquitination and subsequent proteasomal degradation, leading to >99% in vitro growth inhibition in HEK293T cells at 0.4 µM .
| Evidence Dimension | Akt protein depletion mechanism |
| Target Compound Data | SC66 (induces Akt ubiquitination and degradation; >99% growth inhibition at 0.4 µM) |
| Comparator Or Baseline | Akti-1/2 (competes for PH domain but blocks ubiquitination) |
| Quantified Difference | SC66 physically depletes Akt levels, whereas Akti-1/2 only reversibly inhibits kinase activity. |
| Conditions | In vitro mechanistic assays (HEK293T cells) |
Essential for researchers requiring actual protein degradation rather than transient kinase inhibition, ensuring sustained target suppression.
SC66 demonstrates reliable in vivo processability and efficacy when formulated in standard vehicles. Intraperitoneal administration of SC66 at 25 mg/kg twice weekly significantly reduces Hep3B tumor volume to 37% of control by day 17, utilizing a highly reproducible formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O .
| Evidence Dimension | Tumor volume reduction and formulation stability |
| Target Compound Data | SC66 at 25 mg/kg (reduces tumor volume to 37% of control) |
| Comparator Or Baseline | Vehicle-treated baseline (100% tumor growth) |
| Quantified Difference | 63% reduction in tumor volume at Day 17 using standard PEG/Tween formulations. |
| Conditions | Hep3B murine xenograft model, i.p. administration twice weekly |
Confirms that the compound is highly processable in standard in vivo formulations, de-risking preclinical procurement.
SC66 exhibits pronounced synergistic cytotoxicity when paired with other pathway inhibitors. It significantly potentiates the apoptotic effects of the mTOR inhibitor Everolimus in HCC cells [1] and synergizes with the PI3K inhibitor LY294002 to induce cell death in HeLa and HS-Sultan cultures, outperforming monotherapy baselines .
| Evidence Dimension | Cell viability reduction in combination assays |
| Target Compound Data | SC66 combined with Everolimus or LY294002 |
| Comparator Or Baseline | Monotherapy baselines |
| Quantified Difference | Significant potentiation of apoptosis and cell death compared to single-agent treatments. |
| Conditions | In vitro HCC, HeLa, and HS-Sultan cell cultures |
Justifies the procurement of SC66 as an anchor compound for multi-target screening panels and synergistic drug development.
SC66 provides consistent, reproducible dosing benchmarks across multiple cell lines, making it ideal for assay standardization. It inhibits cell viability with precise IC50 values of 0.47, 0.75, 0.77, 0.92, and 2.85 μg/mL at 72 hours for Hep3B, HA22T/VGH, HepG2, PLC/PRF/5, and Huh7 cells, respectively .
| Evidence Dimension | IC50 for cell viability |
| Target Compound Data | SC66 (IC50 values of 0.47 to 2.85 μg/mL) |
| Comparator Or Baseline | Standard chemoresistant baseline |
| Quantified Difference | Consistent sub-microgram to low-microgram efficacy across five distinct HCC lines. |
| Conditions | 72-hour treatment in vitro |
Provides buyers with precise, reproducible dosing benchmarks for standardizing in vitro oncology assays.
Ideal for studies requiring the physical depletion of total Akt protein via ubiquitination, where standard reversible inhibitors (like Akti-1/2) fail to induce proteasomal degradation .
Highly suitable for murine models of HCC due to its validated dosing regimens (e.g., 25 mg/kg) and proven compatibility with standard PEG300/Tween 80 vehicle formulations .
The compound's proven synergy with PI3K inhibitors (LY294002) and mTOR inhibitors (Everolimus) makes it a preferred procurement choice for multi-target oncology panels [1].
Provides reliable, sub-microgram IC50 benchmarks across multiple HCC cell lines, ensuring high reproducibility and workflow fit for large-scale viability screening .